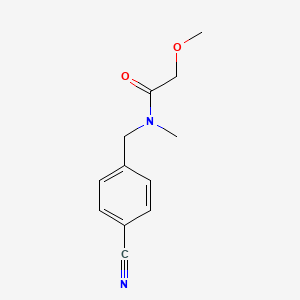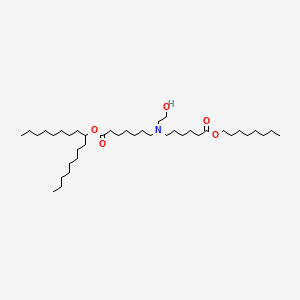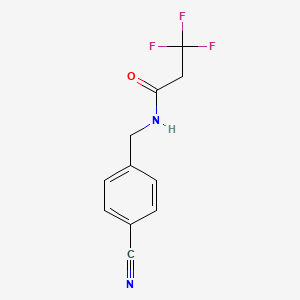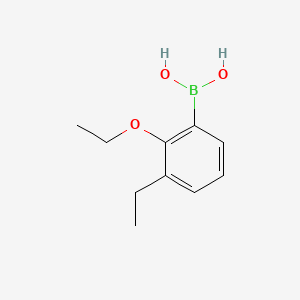
24(R),25-Dihydroxyvitamin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24®,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a significant role in the regulation of calcium and phosphorus metabolism in the body. It is synthesized in the liver and kidneys through a series of hydroxylation reactions and is involved in various biological processes, including bone formation and maintenance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24®,25-Dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. One common method is the irradiation and subsequent thermal isomerization of ergosterol, followed by hydroxylation at specific positions . The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 24®,25-Dihydroxyvitamin D2 involves large-scale synthesis using similar hydroxylation techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions
24®,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion and biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of 24®,25-Dihydroxyvitamin D2 include cytochrome P450 enzymes, NADPH, and molecular oxygen. The conditions often involve specific pH levels, temperatures, and the presence of cofactors to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of 24®,25-Dihydroxyvitamin D2 include other hydroxylated metabolites, such as 1,24,25-trihydroxyvitamin D and calcitroic acid. These products play crucial roles in calcium and phosphorus homeostasis .
Applications De Recherche Scientifique
24®,25-Dihydroxyvitamin D2 has numerous scientific research applications across various fields:
Mécanisme D'action
24®,25-Dihydroxyvitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This complex modulates the transcription of genes involved in calcium and phosphorus homeostasis, bone formation, and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1α,25-Dihydroxyvitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity in calcium and phosphorus regulation.
25-Hydroxyvitamin D3: A precursor to the active form of vitamin D, involved in the initial steps of vitamin D metabolism.
24,25-Dihydroxyvitamin D3: A similar compound with hydroxylation at different positions, playing a role in bone health and calcium metabolism.
Uniqueness
24®,25-Dihydroxyvitamin D2 is unique due to its specific hydroxylation pattern, which influences its biological activity and metabolic pathways. Its distinct role in calcium and phosphorus homeostasis, along with its potential therapeutic applications, sets it apart from other vitamin D metabolites .
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+/t20-,23+,24-,25?,27-,28-/m1/s1 |
Clé InChI |
BPEQZNMKGFTMQE-LJQQPAJQSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)






![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)


